molecular formula C24H31N3O6S B2456630 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 872975-99-0

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2456630
CAS No.: 872975-99-0
M. Wt: 489.59
InChI Key: FPEXGRPWFSHVSX-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring This can be achieved through the reaction of mesitylsulfonyl chloride with an appropriate amine under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the mesitylsulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group and oxazinan ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazinan derivatives and mesitylsulfonyl-containing molecules. Examples are:

Uniqueness

What sets N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-11-17(2)22(18(3)12-16)34(30,31)27-9-6-10-33-21(27)15-26-24(29)23(28)25-14-19-7-5-8-20(13-19)32-4/h5,7-8,11-13,21H,6,9-10,14-15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEXGRPWFSHVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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